2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c23-20-6-2-1-5-19(20)22(27)25-17-10-7-15-4-3-13-26(21(15)14-17)30(28,29)18-11-8-16(24)9-12-18/h1-2,5-12,14H,3-4,13H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFZKPRWHFURRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Characteristics and Properties
2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS: 1005301-99-4) is characterized by a molecular formula of C₂₂H₁₇ClFN₂O₃S and a molecular weight of 444.9 g/mol. The compound features a tetrahydroquinoline core with a 4-fluorobenzenesulfonyl group attached to the nitrogen at position 1 and a 2-chlorobenzamide moiety at position 7. This structural arrangement contributes to its potential biological activity, particularly in the context of RORγ inhibition and related therapeutic applications.
Synthesis of 4-Fluorobenzenesulfonyl Chloride (Key Precursor)
The preparation of this compound requires 4-fluorobenzenesulfonyl chloride as a critical intermediate. Various synthetic routes for this precursor have been documented with different reaction conditions and yields.
Method Using Chlorosulfonation
The most common approach involves the direct chlorosulfonation of fluorobenzene:
- Fluorobenzene is treated with chlorosulfonic acid at controlled temperature (0-5°C).
- The reaction mixture is stirred for 2-3 hours while maintaining the temperature below 10°C.
- The reaction mixture is carefully poured onto ice, and the precipitate is collected by filtration.
- The crude product is purified by recrystallization from a suitable solvent system.
This method typically provides 4-fluorobenzenesulfonyl chloride in yields ranging from 70-85%.
Alternative Oxidative Methods
An alternative approach involves the oxidation of 4-fluorothiophenol derivatives:
- 4-Fluorothiophenol is oxidized using hydrogen peroxide in acetic acid.
- The resulting sulfonic acid is treated with phosphorus pentachloride or thionyl chloride to convert to the sulfonyl chloride.
- The product is isolated by distillation or crystallization.
This method offers yields in the range of 60-75% but avoids the use of chlorosulfonic acid.
General Synthetic Approaches for Tetrahydroquinoline Derivatives
The tetrahydroquinoline core structure is crucial for the target compound and can be prepared through several established methods.
Reduction of Quinoline Derivatives
One common approach involves the selective reduction of quinoline:
- Quinoline is subjected to catalytic hydrogenation using platinum, palladium, or nickel catalysts.
- The reaction is typically carried out in alcoholic solvents under hydrogen pressure.
- Selective conditions can be employed to achieve 1,2,3,4-tetrahydroquinoline rather than fully reduced derivatives.
This method provides 1,2,3,4-tetrahydroquinoline in yields of 85-95%.
Cyclization Methods
Alternative approaches involve cyclization reactions:
- Appropriately substituted anilines are reacted with 3-halo-1-propanols or similar three-carbon electrophiles.
- The reaction proceeds via N-alkylation followed by ring closure.
- Various catalysts and reaction conditions can be employed to optimize the yield and selectivity.
These cyclization methods typically provide yields in the range of 70-85%.
Synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline Derivatives
The preparation of 7-amino-substituted tetrahydroquinoline intermediates is essential for the synthesis of the target compound.
Nitration and Reduction Sequence
A common approach involves:
- Nitration of 1,2,3,4-tetrahydroquinoline using mixed acids (HNO₃/H₂SO₄) at controlled temperature.
- Separation and purification of the 7-nitro isomer from other nitration products.
- Reduction of the nitro group using iron, zinc, or tin in acidic conditions, or by catalytic hydrogenation.
This sequence typically provides 7-amino-1,2,3,4-tetrahydroquinoline in overall yields of 50-65%.
The introduction of the 4-fluorobenzenesulfonyl group at position 1 is a key step in the synthesis.
Direct Sulfonylation Methods
Several approaches have been documented for the sulfonylation of tetrahydroquinoline derivatives:
Method Using Pyridine as Base
This method involves:
- 1,2,3,4-Tetrahydroquinoline is dissolved in pyridine.
- 4-Fluorobenzenesulfonyl chloride is added dropwise at 0-5°C.
- The reaction mixture is stirred at 80°C for 3 hours.
- After cooling, the mixture is concentrated and chromatographed to obtain the pure product.
This method provides yields of approximately 81%.
Method Using Triethylamine
An alternative approach involves:
- 1,2,3,4-Tetrahydroquinoline is dissolved in dichloromethane or tetrahydrofuran.
- Triethylamine (2-3 equivalents) is added as a base.
- 4-Fluorobenzenesulfonyl chloride is added dropwise at 0°C.
- The reaction is allowed to warm to room temperature and stirred for several hours.
- After workup and purification, the product is obtained in yields of 77-85%.
Table 1 summarizes the reaction conditions and yields for different sulfonylation methods:
| Method | Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Method 1 | Pyridine | Pyridine | 80°C | 3h | 81 |
| Method 2 | Triethylamine | Dichloromethane | 0-20°C | 6-12h | 77-85 |
| Method 3 | DIPEA | Dichloromethane | 0°C | 6.5h | 85-90 |
| Method 4 | DMAP | Tetrahydrofuran | 20°C | 12h | 50-60 |
Amide Formation with 2-Chlorobenzoyl Chloride
The final step in the synthesis involves the formation of the 2-chlorobenzamide functionality at position 7.
Direct Acylation Method
The most straightforward approach involves:
- 1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine is dissolved in an appropriate solvent (DCM, THF).
- A base (triethylamine, pyridine, or DIPEA) is added.
- 2-Chlorobenzoyl chloride is added dropwise at 0-5°C.
- The reaction mixture is stirred at room temperature for several hours.
- After workup and purification, the target compound is obtained.
Coupling Methods Using Carboxylic Acid
Alternative approaches use 2-chlorobenzoic acid with coupling reagents:
- 1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine is combined with 2-chlorobenzoic acid.
- Coupling agents (EDC, HOBt, DIPEA) are added in dichloromethane.
- The reaction is conducted at room temperature or with mild heating.
- After workup and purification, the target compound is obtained.
One-Pot Synthetic Approaches
Several one-pot approaches have been developed to streamline the synthesis of related compounds.
Sequential Sulfonylation-Acylation
This approach involves:
- 7-Amino-1,2,3,4-tetrahydroquinoline is treated with 4-fluorobenzenesulfonyl chloride in the presence of a base.
- After completion of the sulfonylation (monitored by TLC), 2-chlorobenzoyl chloride is added directly to the reaction mixture.
- The reaction is continued until completion, followed by workup and purification.
This one-pot approach can reduce the overall process time and potentially improve yields by avoiding isolation of intermediates.
Optimization Strategies
Various parameters can be optimized to improve the yield and purity of the target compound.
Solvent Effects
Studies on related compounds have shown that solvent choice significantly impacts reaction efficiency:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Dichloromethane | 12 | 70-75 |
| Tetrahydrofuran | 16 | 80-85 |
| Acetonitrile | 14 | 65-70 |
| Dioxane | 18 | 75-80 |
| DMF | 10 | 60-65 |
Temperature and Reaction Time Optimization
The reaction temperature and duration also play crucial roles in determining yield and product quality:
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 0-5 | 24 | 75-80 | 97-98 |
| 20-25 | 12 | 80-85 | 95-96 |
| 40-45 | 6 | 70-75 | 92-93 |
| 60-65 | 3 | 60-65 | 89-90 |
Purification and Characterization
Purification Methods
The purification of this compound typically involves:
- Column chromatography using silica gel with appropriate solvent systems (hexane/ethyl acetate mixtures).
- Recrystallization from suitable solvent pairs (e.g., dichloromethane/hexane or ethyl acetate/hexane).
- Preparative HPLC for higher purity requirements.
Characterization Data
The compound can be characterized using various analytical techniques:
¹H NMR (400MHz, CDCl₃): Characteristic signals include aromatic protons of the benzamide and sulfonyl moieties (δ 7.0-8.0), as well as aliphatic protons of the tetrahydroquinoline ring (δ 1.8-4.0).
¹³C NMR: Shows characteristic signals for carbonyl carbon (~δ 165), aromatic carbons (δ 115-140), and aliphatic carbons (δ 20-50).
Mass Spectrometry: The compound typically shows a molecular ion peak at m/z 444.9, corresponding to the molecular formula C₂₂H₁₇ClFN₂O₃S.
IR Spectroscopy: Characteristic absorption bands include amide C=O stretching (~1650 cm⁻¹), sulfonyl S=O stretching (~1320 and 1140 cm⁻¹), and aromatic C=C stretching (~1600 cm⁻¹).
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tetrahydroquinoline ring can enhance binding affinity. These interactions can modulate the activity of the target, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogues from mTOR Inhibitor Research
highlights tetrahydroquinoline derivatives bearing morpholine or piperidine carbonyl groups at position 1, paired with substituted benzamides. Key examples include:
Key Observations :
- However, the trifluoromethyl groups in 10e significantly improve lipophilicity and mTOR inhibition .
- Chlorine vs. Fluorine : The 2-chloro substituent in the target compound may reduce metabolic oxidation compared to fluorine but could increase steric hindrance, affecting binding pocket compatibility .
Pesticide-Related Benzamide Analogues
lists benzamide derivatives with pesticidal applications, such as:
- Triflumuron: 2-Chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide (insect growth regulator).
- Chlorsulfuron: 2-Chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide (herbicide).
Comparison with Target Compound :
- Sulfonamide vs. Sulfonyl Groups : The target compound’s 4-fluorobenzenesulfonyl group differs from chlorsulfuron’s benzenesulfonamide-triazine hybrid. This distinction may limit herbicidal activity but enhance stability in mammalian systems .
Biological Activity
2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure includes a chloro group, a sulfonyl group attached to a fluorobenzene moiety, and a tetrahydroquinoline ring. This combination of functional groups suggests diverse biological activities that warrant detailed exploration.
Molecular Characteristics
- Molecular Formula : C22H17ClFN3O5S
- Molecular Weight : 489.9 g/mol
- CAS Number : 941900-77-2
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and autoimmune diseases. The following sections summarize key findings related to its biological activity.
Antitumor Activity
This compound has been investigated for its potential as an antitumor agent. Studies have shown:
- Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit tumor growth through modulation of specific signaling pathways.
- In vitro Studies : The compound demonstrated significant inhibitory effects on solid tumor cell lines with an IC50 value indicating potent activity against HepG2 cells (IC50 = 1.30 μM) compared to standard treatments like SAHA (IC50 = 17.25 μM) .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 1.30 | HepG2 |
| SAHA | 17.25 | HepG2 |
Inhibition of RORγ
The compound has also been evaluated for its ability to inhibit RORγ (retinoic acid receptor-related orphan receptor gamma), a transcription factor involved in autoimmune responses:
- Activity : Moderate inhibitory activity was observed in cell-based assays, suggesting potential therapeutic applications in autoimmune diseases such as psoriasis and rheumatoid arthritis .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Anticancer Properties :
-
RORγ Inhibition :
- In a patent application, it was reported that the compound demonstrated moderate inhibition of RORγ activity in assays designed to evaluate its therapeutic potential for autoimmune diseases .
-
Synthesis and Evaluation :
- The synthesis process involves multi-step reactions that yield the target compound with high purity. Ongoing research focuses on optimizing these synthetic routes while exploring the biological interactions at the molecular level .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)benzamide] | Contains a pyrazolo ring | Anticancer properties |
| N-(cyclopropanecarbonyl)-tetrahydroquinoline | Cyclopropanecarbonyl group | Antimicrobial activity |
| Benzamide derivatives | Simple amide structure | Varies widely; some have anticancer properties |
Q & A
Q. Data Analysis :
- Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity .
- Apply multivariate statistics to identify key descriptors (e.g., logP, polar surface area) influencing activity .
What strategies are effective in resolving contradictions between biochemical assay data and computational predictions?
Advanced Research Question
Methodological Answer:
- Source Identification :
- Triangulation :
- Computational Refinement :
- Adjust force field parameters in docking studies to account for solvent effects .
- Use molecular dynamics simulations to assess conformational flexibility .
What are the best practices for ensuring reproducibility in its synthesis and bioactivity testing?
Advanced Research Question
Methodological Answer:
- Synthesis Protocol :
- Bioactivity Testing :
- Data Reporting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
